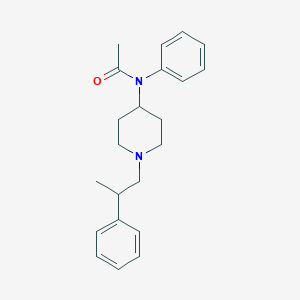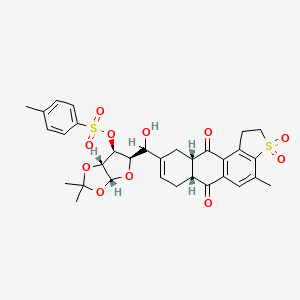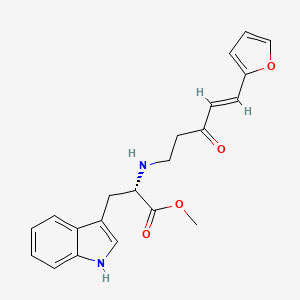
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester is a complex organic compound that features a furan ring, a tryptophan derivative, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester typically involves multiple steps, starting with the preparation of the furan ring and the tryptophan derivative. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with tryptophan: The furan ring is then coupled with a tryptophan derivative using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Esterification: The final step involves the esterification of the carboxyl group of tryptophan to form the methyl ester, typically using methanol and a strong acid like sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems could be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group in the pentenyl chain can be reduced to form alcohols.
Substitution: The ester group can be substituted with other nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester exerts its effects involves its interaction with specific molecular targets. The furan ring and tryptophan derivative can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl butyrate: Similar in having a furan ring but differs in the rest of the structure.
Furfuryl alcohol: Contains a furan ring but lacks the tryptophan derivative and ester group.
Methyl furan-2-carboxylate: Similar ester functionality but different overall structure.
Uniqueness
N-((4E)-5-(2-Furanyl)-3-oxo-4-pentenyl)-L-tryptophan methyl ester is unique due to its combination of a furan ring, a tryptophan derivative, and a methyl ester group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Properties
CAS No. |
159086-07-4 |
|---|---|
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C21H22N2O4/c1-26-21(25)20(13-15-14-23-19-7-3-2-6-18(15)19)22-11-10-16(24)8-9-17-5-4-12-27-17/h2-9,12,14,20,22-23H,10-11,13H2,1H3/b9-8+/t20-/m0/s1 |
InChI Key |
JPSPCEOQBVPJFV-IBDYFIJFSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NCCC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NCCC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


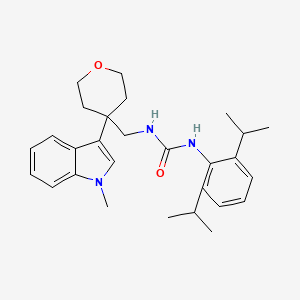
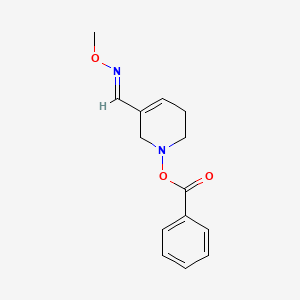
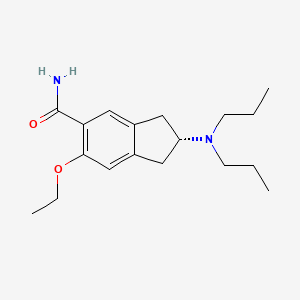
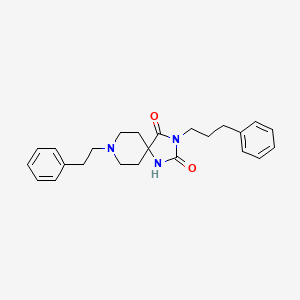


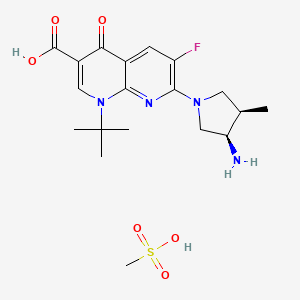
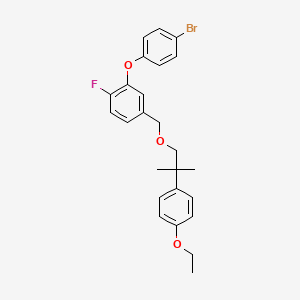



![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
